Eleutheroside D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Eleutheroside D involves the coupling of sinapyl alcohol and glucose, catalyzed by glucosyltransferase . The process begins with the conversion of ferulic acid into sinapyl alcohol through a series of reduction reactions . The final step involves the coupling of sinapyl alcohol with glucose to form this compound .

Industrial Production Methods: Industrial production of this compound is primarily achieved through biotechnological means. Organogenic cultures of Eleutherococcus species have been induced for the production of eleutherosides . Bioreactor cultures have been established to optimize the accumulation of biomass and secondary metabolites . Pilot-scale cultures have also been developed for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Eleutheroside D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives where functional groups are added or replaced .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Eleutheroside D has shown promise in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may help mitigate neuronal damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated that this compound could enhance neurite outgrowth and protect against synaptic loss induced by amyloid-beta toxicity .

Case Study:

- A study on rat cortical neurons treated with amyloid-beta showed that this compound significantly reduced neuronal atrophy and death, promoting the regeneration of neurites .

Metabolic Disorders

The compound has been investigated for its role in glucose metabolism and insulin sensitivity. In animal models of diabetes, this compound exhibited a capacity to improve glycemic control and enhance insulin sensitivity. This effect is particularly relevant for conditions such as type 2 diabetes, where insulin resistance is a key challenge.

Research Findings:

- In diabetic db/db mice, administration of this compound led to significant reductions in fasting blood glucose levels and improved glucose tolerance .

Antioxidant Properties

This compound possesses notable antioxidant capabilities, which contribute to its protective effects against oxidative stress-related damage. This property is essential for preventing cellular damage in various diseases, including cancer and cardiovascular disorders.

Experimental Evidence:

- Studies have shown that extracts containing this compound can inhibit oxidative stress markers and enhance the expression of antioxidant genes in liver tissues .

Cancer Treatment Potential

The anti-carcinogenic properties of this compound are being explored as a complementary approach in cancer therapy. Preliminary studies suggest that it may inhibit tumor growth and metastasis through immunomodulatory effects.

Case Study:

- A study indicated that this compound could stimulate immune responses in murine models, effectively reducing tumor size and preventing metastasis .

Adaptogenic Effects

As an adaptogen, this compound helps the body adapt to stressors, enhancing overall resilience. This property has implications for mental health and stress-related disorders.

Clinical Insights:

- Research indicates that this compound can modulate stress hormone levels, thereby improving mood and reducing anxiety symptoms in stressed animal models .

Data Table: Summary of Applications

Mecanismo De Acción

Eleutheroside D exerts its effects through various molecular targets and pathways. It enhances the secretion of β-endorphin from the adrenal medulla and stimulates peripheral opioid receptors, resulting in decreased plasma glucose levels . It also improves stamina by enabling skeletal muscle to better utilize lipids and spare glycogen, reducing lactic acid buildup and increasing oxygen saturation . Additionally, this compound has been shown to exert anti-fatigue effects by lowering plasma triglycerides, lactate dehydrogenase, and blood urea nitrogen .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Eleutheroside D include Eleutheroside B, Eleutheroside E, and syringin . These compounds are also phenylpropanoid glycosides found in Eleutherococcus species .

Uniqueness: This compound is unique due to its specific molecular structure and its potent pharmacological activities . While Eleutheroside E is its optical isomer, this compound has distinct biological effects and is considered one of the most active compounds in the eleutheroside family .

Propiedades

Número CAS |

79484-75-6 |

|---|---|

Fórmula molecular |

C34H46O18 |

Peso molecular |

742.7 g/mol |

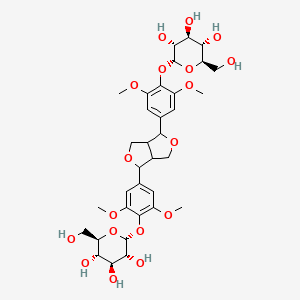

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29-,30+,33-,34-/m0/s1 |

Clave InChI |

FFDULTAFAQRACT-FQWBPGEQSA-N |

SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

SMILES isomérico |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |

SMILES canónico |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

melting_point |

269 - 270 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Eleutheroside D and how is it purified?

A1: this compound is primarily found in the roots of Acanthopanax senticosus (Siberian ginseng) . While it can be found in lower quantities in the leaves and pulp, the roots remain the primary source. Purification of this compound can be achieved using macroporous adsorbents like AB-8, which has demonstrated a high elution power of 92.6% when using a 30% alcohol solution .

Q2: Aside from Acanthopanax senticosus, are there other plant sources for this compound?

A2: Yes, research has identified this compound in the rhizome of Menispermum dauricum . This finding is particularly interesting as it marks the first reported instance of this compound being isolated from the Menispermum genus.

Q3: What other compounds are often found alongside this compound in Acanthopanax senticosus?

A3: Acanthopanax senticosus contains a rich profile of compounds, and several are frequently co-extracted with this compound. These include:

- Syringin: A glycoside also found in other plants, known for its potential antioxidant properties.

- Eleutheroside B1: Another lignan glycoside, believed to contribute to the adaptogenic properties attributed to Acanthopanax senticosus.

- Pinoresinol Diglucoside: A lignan with potential antioxidant and anti-inflammatory activities.

Q4: How can I rapidly identify this compound in a complex plant extract?

A4: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) has been successfully employed for rapid identification of this compound . This method allows for the detection of this compound by identifying its characteristic quasi-molecular ion peak at m/z 760 ([M(742)+NH4]+) and its MS2 main fragment ion peak at m/z 419.

Q5: Beyond this compound, what other novel compounds have been discovered in Acanthopanax gracilistylus?

A5: Research on Acanthopanax gracilistylus has led to the identification of six novel compounds, specifically a series of ceramide derivatives (1a-f) and a glucosylceramide derivative (2) . These discoveries highlight the potential of this genus as a source of novel bioactive compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.